N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide
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Overview
Description
N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide is a chemical compound with the molecular formula C16H12Cl3NO3 and a molecular weight of 372.638 g/mol . This compound is known for its unique structure, which includes a trichloromethyl group and a formylphenoxy group attached to an ethylbenzamide backbone.
Preparation Methods
The synthesis of N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide typically involves the reaction of 4-formylphenol with 2,2,2-trichloroethylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Mechanism of Action
The mechanism by which N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide exerts its effects involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The formyl group can also participate in hydrogen bonding or other interactions with biological molecules .
Comparison with Similar Compounds
N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide can be compared with similar compounds such as:
4-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide: This compound has a methyl group instead of a hydrogen atom on the benzamide ring, which can affect its reactivity and biological activity.
4-methoxy-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.
These similar compounds highlight the uniqueness of this compound in terms of its specific functional groups and their effects on its chemical and biological properties.
Properties
Molecular Formula |
C16H12Cl3NO3 |
---|---|
Molecular Weight |
372.6 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide |
InChI |
InChI=1S/C16H12Cl3NO3/c17-16(18,19)15(20-14(22)12-4-2-1-3-5-12)23-13-8-6-11(10-21)7-9-13/h1-10,15H,(H,20,22) |
InChI Key |
KPOQCAWWMLODCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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